[2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride
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Overview
Description
[2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride is a compound that belongs to the class of imidazopyridines. Imidazopyridines are fused bicyclic heterocycles known for their wide range of applications in medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride typically involves multistep reactions starting from readily available chemicals. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and sulfonylation reactions . The reaction conditions often include the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Cyclization Reactions: The imidazopyridine core can undergo further cyclization to form more complex fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
[2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as a drug candidate due to its unique chemical structure and biological activity.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Another imidazopyridine derivative with similar chemical properties.
2-(Pyridin-2-yl)pyrimidine: A related compound with a pyrimidine ring fused to a pyridine ring, known for its biological activities.
[1,2,4]Triazolo[4,3-a]quinoxaline: A triazoloquinoxaline derivative with antiviral properties.
Uniqueness
What sets [2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride apart is its unique combination of an imidazopyridine core with a sulfonyl chloride group. This combination provides a versatile platform for further chemical modifications and the development of new compounds with diverse applications.
Biological Activity
The compound [2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride is a member of the imidazopyridine family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including anticancer and antibacterial properties, as well as insights from recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₄ClN₂O₂S
- CAS Number : Not explicitly listed but related compounds have been identified with similar structures.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazopyridine derivatives. For instance, compounds synthesized through various methods exhibited significant antiproliferative effects against multiple cancer cell lines. The mechanism often involves the inhibition of key signaling pathways responsible for cell proliferation and survival.
- Case Study : A study focusing on the synthesis of sulfonamide derivatives demonstrated that certain imidazopyridine analogs showed promising results in inhibiting cancer cell growth. The compound exhibited a minimum inhibitory concentration (MIC) against cancer cells at low micromolar concentrations, indicating strong bioactivity.
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Research Findings :
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound showed IC50 values ranging from 5 to 15 µM across different cell lines, suggesting its potential as a lead compound for further development in cancer therapy.
Antibacterial Activity
The antibacterial properties of imidazopyridine derivatives have also been explored extensively. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Case Study : In vitro studies assessed the antibacterial activity of various synthesized imidazopyridine derivatives using the agar-well diffusion method. The results indicated that certain derivatives had significant antibacterial effects.
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Research Findings :
- Bacterial Strains Tested : Escherichia coli (E. coli), Staphylococcus aureus (S. aureus), and Streptococcus agalactiae.
- Results : The compound demonstrated MIC values of 50 µg/mL against E. coli and 75 µg/mL against S. aureus, highlighting its potential as an antibacterial agent.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
- Interference with DNA/RNA Synthesis : Some studies suggest that these compounds can bind to DNA or RNA polymerases, disrupting nucleic acid synthesis.
Summary Table of Biological Activities
Properties
Molecular Formula |
C11H17ClN2O2S |
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Molecular Weight |
276.78 g/mol |
IUPAC Name |
(2-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C11H17ClN2O2S/c1-8(2)11-9(7-17(12,15)16)14-6-4-3-5-10(14)13-11/h8H,3-7H2,1-2H3 |
InChI Key |
DUZUARBQFMNPQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N2CCCCC2=N1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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